molecular formula C6F12O2 B8471050 Heptafluoropropyl pentafluoropropanoate CAS No. 296758-60-6

Heptafluoropropyl pentafluoropropanoate

Cat. No. B8471050
M. Wt: 332.04 g/mol
InChI Key: VKIGDTVJEITBBG-UHFFFAOYSA-N
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Patent
US07083705B2

Procedure details

CF3CF2COOCF2CF2CF3 (20 g) obtained in Example 5 and chlorotrifluoroethylene oligomer (120 g) were charged into a 200 ml autoclave made of nickel and equipped with a reflux condenser and heated to 200° C. The reflux condenser was cooled by circulating cooling water, and when the pressure became at least 0.1 MPa, the gas was purged while maintaining the pressure to recover a gaseous sample (15 g). By GC-MS, it was confirmed that CF3CF2COF was the main product. The GC yield was 90%.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
120 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
90%

Identifiers

REACTION_CXSMILES
C(C(C([O:10][C:11]([C:14]([C:17]([F:20])([F:19])[F:18])([F:16])[F:15])(F)[F:12])=O)(F)F)(F)(F)F.ClC(F)=C(F)F>[Ni].O>[C:17]([C:14]([C:11]([F:12])=[O:10])([F:16])[F:15])([F:20])([F:19])[F:18]

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
C(F)(F)(F)C(F)(F)C(=O)OC(F)(F)C(F)(F)C(F)(F)F
Name
Quantity
120 g
Type
reactant
Smiles
ClC(=C(F)F)F
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Ni]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
200 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a reflux condenser
TEMPERATURE
Type
TEMPERATURE
Details
The reflux condenser was cooled
CUSTOM
Type
CUSTOM
Details
the gas was purged
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the pressure
CUSTOM
Type
CUSTOM
Details
to recover a gaseous sample (15 g)

Outcomes

Product
Name
Type
Smiles
C(F)(F)(F)C(F)(F)C(=O)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.